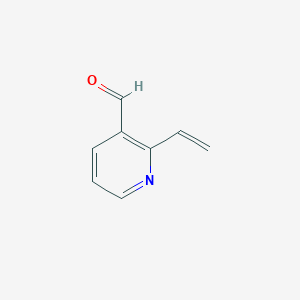

2-Vinylnicotinaldehyde

Description

This compound serves as a critical intermediate in synthetic organic chemistry, particularly in constructing complex bridged aromatic frameworks. For instance, it reacts with N-acylarylimines under N-heterocyclic carbene (NHC) catalysis and radical-initiated cyclization to yield novel 6,10-methanopyrido[3,2-f][1,3]oxazocin-5-ones, which are structurally diverse and functionally versatile . Its reactivity is attributed to the electron-deficient pyridine ring and the electrophilic aldehyde moiety, enabling participation in cascade cyclizations and C–C bond-forming reactions under mild conditions .

Properties

IUPAC Name |

2-ethenylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-8-7(6-10)4-3-5-9-8/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFJUEWJYBACQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Vinylnicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyridine with formaldehyde under acidic conditions. Another method includes the use of Grignard reagents, where 2-bromonicotinaldehyde reacts with vinyl magnesium bromide to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the compound. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-Vinylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-vinylnicotinic acid.

Reduction: Reduction reactions can convert it into 2-vinylnicotinalcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: 2-Vinylnicotinic acid.

Reduction: 2-Vinylnicotinalcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Vinylnicotinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Research studies explore its potential as a building block for biologically active compounds.

Medicine: Investigations are ongoing into its use in drug development and as a precursor for pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-vinylnicotinaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The vinyl group allows for additional reactivity, enabling the compound to participate in a range of chemical transformations. Specific pathways and targets depend on the context of its use, such as in drug development or material synthesis .

Comparison with Similar Compounds

Comparison with o-Vinyl Benzaldehyde

Reactivity and Yields

2-Vinylnicotinaldehyde exhibits distinct reactivity compared to its benzene analog, o-vinyl benzaldehyde. In NHC-catalyzed azabenzoin reactions with N-acylarylimines, this compound produces 2-aryl-2-benzamido-1-(2-vinyl-3-pyridinyl)-1-ethanones in 56–69% yields (Table 1). In contrast, o-vinyl benzaldehyde achieves higher yields (67–82%) under identical conditions, likely due to the stronger electron-donating effects of the benzene ring enhancing intermediate stabilization .

Substituent Effects

The electronic nature of substituents on N-acylarylimines significantly impacts reactions with o-vinyl benzaldehyde (e.g., electron-withdrawing groups reduce yields). However, This compound shows weaker dependence on substituent effects , as its heteroaromatic pyridine ring dominates the electronic environment, minimizing the influence of imine substituents .

Table 1: Reaction Yields and Substituent Sensitivity

| Compound | Aromatic System | Yield Range | Substituent Sensitivity |

|---|---|---|---|

| This compound | Pyridine | 56–69% | Low |

| o-Vinyl Benzaldehyde | Benzene | 67–82% | High |

Comparison with 2-Vinylquinoline

Comparison with Other Nicotinaldehyde Derivatives

6-(2-Hydroxyethylamino)nicotinaldehyde

This derivative replaces the vinyl group with a hydroxyethylamino substituent, altering its reactivity. The polar hydroxyethylamino group enhances solubility in aqueous media, making it suitable for biochemical applications. Conversely, this compound’s hydrophobic vinyl group favors organic-phase reactions and radical cyclizations .

2-Nitrocinnamaldehyde

Its nitro group confers strong electrophilicity, enabling nucleophilic aromatic substitutions. However, this compound’s pyridine ring directs reactivity toward conjugate additions and cyclizations rather than electrophilic substitutions .

Biological Activity

2-Vinylnicotinaldehyde, an organic compound characterized by a pyridine ring with both a vinyl group and an aldehyde functional group, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound (CHNO) is notable for its dual functionality, which enhances its reactivity and allows it to participate in diverse chemical transformations. The compound can be synthesized through various methods, including the Suzuki cross-coupling reaction of 2-chloro-3-nicotinaldehyde with aryl boronic acids. This method yields moderate to good results and adheres to drug-likeness rules, making it suitable for further biological evaluation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated several nicotinaldehyde derivatives, including this compound, against oral pathogens such as Pseudomonas aeruginosa and Bacillus species. The minimum inhibitory concentration (MIC) values ranged from 1.56 to 49.2 µg/mL, demonstrating effective inhibition of bacterial growth .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 1.56 |

| Bacillus chungangensis | 6.24 | |

| Paenibacillus dendritiformis | 49.2 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study focusing on vinylamycin analogues revealed that compounds with similar structures exhibited notable activity against K562 leukemia cells with an IC value of 0.64 µM. This suggests that derivatives of this compound may also possess anticancer properties .

The biological activity of this compound is attributed to its ability to interact with nucleophiles within biological systems due to the electrophilic nature of the aldehyde group. This interaction may lead to the modulation of various biochemical pathways, potentially inhibiting bacterial growth or cancer cell proliferation .

Case Studies

- Antimicrobial Evaluation : A comparative study involving various nicotinaldehyde derivatives highlighted the superior antimicrobial efficacy of compounds similar to this compound against several strains of oral pathogens. The results underscored the significance of structural modifications in enhancing biological activity .

- Anticancer Potential : In a xenograft zebrafish model, a vinylamycin analogue demonstrated up to 75% cell inhibition in K562 cells without significant toxicity, indicating a favorable safety profile for further development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.